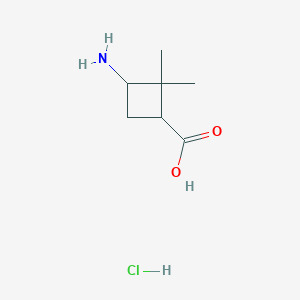

3-Amino-2,2-dimethylcyclobutane-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

3-amino-2,2-dimethylcyclobutane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-7(2)4(6(9)10)3-5(7)8;/h4-5H,3,8H2,1-2H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMDTZGADNNOTKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC1N)C(=O)O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80848760 | |

| Record name | 3-Amino-2,2-dimethylcyclobutane-1-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80848760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90139-88-1 | |

| Record name | 3-Amino-2,2-dimethylcyclobutane-1-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80848760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2,2-dimethylcyclobutane-carboxylic acid hydrochloride typically involves the cyclization of suitable precursors followed by the introduction of the amino group. One common method includes the reaction of 2,2-dimethylcyclobutanone with ammonia or an amine under acidic conditions to form the amino derivative. The hydrochloride salt is then obtained by treating the amino compound with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, to form corresponding oxo derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.

Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, using reagents like acyl chlorides or alkyl halides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Acyl chlorides, alkyl halides, base or acid catalysts.

Major Products:

Oxidation: Oxo derivatives.

Reduction: Alcohol derivatives.

Substitution: Acylated or alkylated amino derivatives.

Scientific Research Applications

Chemistry

3-Amino-2,2-dimethylcyclobutane-carboxylic acid serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of complex molecules through various chemical reactions:

- Oxidation : The amino group can be oxidized to yield nitro or oxo derivatives.

- Reduction : The carboxylic acid group can be reduced to form alcohols or aldehydes.

- Substitution Reactions : The amino group can participate in nucleophilic substitution reactions leading to the formation of amides and esters.

These reactions make it an essential compound in developing pharmaceuticals and agrochemicals .

Biology

The biological activity of this compound is under investigation for its potential interactions with enzymes and receptors:

- Enzyme Interaction Studies : Research indicates that 3-amino-2,2-dimethylcyclobutane-carboxylic acid can act as a building block for enzyme inhibitors. Its structural rigidity aids in stabilizing interactions with target enzymes .

- Therapeutic Applications : Ongoing studies explore its potential use in drug delivery systems. For instance, peptides incorporating this compound have shown promise as selective vectors for targeting Leishmania parasites, enhancing drug solubility and intracellular delivery .

Medicine

The compound's unique properties may lead to various therapeutic applications:

- Drug Development : Its ability to form stable interactions with biological targets positions it as a candidate for developing new therapeutic agents .

- Peptide Synthesis : Hybrid γ/γ-peptides containing this compound are being studied for their low cytotoxicity against human cells while exhibiting antimicrobial activity against pathogens like Leishmania .

Case Study 1: Drug Delivery Systems

Research has demonstrated that peptides containing 3-amino-2,2-dimethylcyclobutane-carboxylic acid can be conjugated with chemotherapeutic agents like Doxorubicin. These peptides enhance the drug's solubility and facilitate its intracellular accumulation, making them a promising approach for targeted cancer therapies.

Case Study 2: Enzyme Interaction Studies

Investigations into the interactions between this compound and various enzymes have revealed its potential as a scaffold for developing enzyme inhibitors. The cyclobutane ring provides structural stability that may enhance binding affinity to target enzymes.

Mechanism of Action

The mechanism of action of 3-Amino-2,2-dimethylcyclobutane-carboxylic acid hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the cyclobutane ring provides structural rigidity. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

| Compound Name | CAS Number | Core Structure | Substituents | Molecular Formula |

|---|---|---|---|---|

| 3-Amino-2,2-dimethylcyclobutane-carboxylic acid HCl | 1392804-34-0 | Cyclobutane | -NH₂, -CO₂H, -CH(CH₃)₂ | C₇H₁₄ClNO₂ |

| Methyl 3-amino-2,2-dimethylpropanoate HCl | 440644-06-4 | Propanoate ester | -NH₂, -CO₂Me, -CH(CH₃)₂ | C₆H₁₄ClNO₂ |

| Ethyl 3-amino-2,2-dimethylpropanoate HCl | 4249-19-8 | Propanoate ester | -NH₂, -CO₂Et, -CH(CH₃)₂ | C₇H₁₆ClNO₂ |

| (R)-3-Amino-2-methylpropanoic acid HCl | 4244-84-2 | Propanoic acid | -NH₂, -CO₂H, -CH(CH₃) | C₄H₁₀ClNO₂ |

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Property | Target Compound | Methyl Ester Analog | Ethyl Ester Analog | (R)-2-Methylpropanoic Acid Analog |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 193.65 | 179.63 | 193.66 | 139.58 |

| Solubility | High in H₂O, MeOH | Moderate in H₂O, High in DCM | Low in H₂O, High in EtOAc | High in H₂O, Poor in non-polar solvents |

| Melting Point (°C) | 210–215 (decomposes) | 185–190 | 170–175 | 245–250 |

| pKa (NH₂) | ~8.5 | ~8.7 | ~8.6 | ~9.1 |

Key Observations :

- The cyclobutane ring in the target compound increases ring strain, lowering thermal stability compared to linear propanoate analogs .

- Ethyl and methyl esters exhibit reduced aqueous solubility due to ester hydrophobicity, whereas the carboxylic acid forms (target compound and (R)-analog) are more polar .

Ring-Opening Reactions

The cyclobutane derivative undergoes regioselective ring-opening under acidic conditions to form linear dipeptide precursors, a reactivity absent in propanoate analogs due to their lack of ring strain .

Steric Effects

The 2,2-dimethyl groups in the target compound hinder nucleophilic attack at the β-carbon, contrasting with (R)-3-amino-2-methylpropanoic acid HCl, where the single methyl group allows easier functionalization .

Critical Analysis of Contradictions and Limitations

- Similarity Scores: While methyl/ethyl propanoate analogs show high structural similarity (0.93–0.77) to the target compound , their lack of a cyclobutane ring results in divergent reactivity and applications.

- Thermal Stability : Claims about the cyclobutane compound’s stability vary; some studies report decomposition above 210°C, while others suggest stability under inert atmospheres .

Biological Activity

3-Amino-2,2-dimethylcyclobutane-carboxylic acid hydrochloride (CAS No. 90139-88-1) is a cyclic amino acid derivative characterized by its unique structure, which includes a cyclobutane ring with two methyl groups and an amino group. This compound has garnered attention in both chemical and biological research due to its potential applications in drug development and synthesis of complex molecules.

Chemical Structure and Properties

- Molecular Formula : C₇H₁₄ClNO₂

- Molecular Weight : Approximately 179.64 g/mol

- Structural Features :

- Cyclobutane ring

- Two methyl groups at the 2-position

- An amino group at the 3-position

The presence of these functional groups contributes to the compound's distinct chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The amino group can participate in hydrogen bonding or ionic interactions with active sites, while the cyclobutane ring provides structural rigidity. These interactions can modulate the activity of biological targets, leading to diverse effects.

Potential Therapeutic Applications

Research indicates that this compound may have several therapeutic applications:

- Antifungal Activity : Similar compounds have demonstrated antifungal properties against pathogens such as Candida albicans and Cryptococcus neoformans. For instance, derivatives of β-amino acids have shown promising results in inhibiting fungal growth, indicating that structural analogs like this compound could possess similar activities .

- Drug Development : As a building block in medicinal chemistry, it can be used to synthesize novel compounds targeting specific enzymes or receptors. Its unique structure allows for the exploration of new reaction pathways.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Amino-2-methylcyclobutane-carboxylic acid | Cyclobutane ring with one amino group | Different positioning of functional groups |

| 3-Amino-cyclobutane-1-carboxylic acid | Cyclobutane ring with an amino group at position 3 | Lacks additional methyl groups |

| 4-Amino-2,2-dimethylcyclopentane-carboxylic acid | Cyclopentane ring structure | Different ring size affecting steric properties |

This table highlights the uniqueness of this compound due to its specific arrangement of functional groups and cyclic structure.

In Vitro Studies

A study explored the antifungal activity of various β-amino acids, highlighting that both the carboxylic acid and primary amino groups are crucial for potent antifungal activity. This suggests that structurally related compounds like this compound may exhibit similar properties .

Molecular Docking Studies

Recent in silico studies have utilized molecular docking to assess the binding affinity of cyclic amino acids with specific enzymes. The findings indicate that modifications to the amino and carboxyl groups significantly affect binding efficiency and biological activity. Such studies provide a basis for further exploration of this compound as a potential therapeutic agent .

Pharmacokinetics

Understanding the pharmacokinetics of this compound—how it is absorbed, distributed, metabolized, and excreted—remains crucial for evaluating its therapeutic potential. Factors such as solubility and stability are essential for determining its efficacy in biological systems.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 3-amino-2,2-dimethylcyclobutane-carboxylic acid hydrochloride?

- Methodological Answer : Synthesis typically involves cyclization of precursor amines or carboxylic acids under acidic conditions. For cyclobutane derivatives, titanium-mediated ring-opening of epoxides (e.g., with azides) can achieve regioselectivity, as demonstrated in stereoselective syntheses of similar amino acids . Purification may require recrystallization using ethanol/water mixtures or HPLC with reverse-phase C18 columns. Ensure inert gas (N₂/Ar) environments to prevent oxidation during sensitive steps.

Q. How can researchers analytically characterize this compound to confirm structural integrity?

- Methodological Answer : Use a combination of:

- NMR (¹H, ¹³C, and 2D-COSY) to verify cyclobutane ring geometry and amino/carboxylic acid groups.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- HPLC (with UV detection at 210–220 nm) to assess purity (>95% recommended for biological assays) .

- FT-IR to confirm functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C=O at ~1700 cm⁻¹).

Q. What are the optimal storage conditions to maintain stability?

- Methodological Answer : Store lyophilized powder at –20°C in airtight, light-resistant containers under nitrogen. For aqueous solutions (pH 4–6), use sterile PBS or acetate buffer and store at –80°C for long-term stability. Avoid freeze-thaw cycles, which may degrade the cyclobutane ring .

Q. How can researchers assess the compound’s biological activity in vitro?

- Methodological Answer :

- Enzyme inhibition assays : Test against target enzymes (e.g., proteases or carboxylases) using fluorogenic substrates.

- Cell viability assays : Use HEK-293 or primary cell lines to evaluate cytotoxicity (MTT/XTT assays).

- Binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for receptors .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing the cyclobutane ring be addressed?

- Methodological Answer : Employ chiral auxiliaries or asymmetric catalysis. For example, titanium diazidodiisopropoxide-mediated epoxide ring-opening achieves high regioselectivity in cyclobutane derivatives . Use circular dichroism (CD) or X-ray crystallography to confirm stereochemistry post-synthesis.

Q. What strategies mitigate instability of the compound under physiological pH or temperature?

- Methodological Answer :

- Buffering : Use citrate or phosphate buffers (pH 4–6) to prevent deprotonation of the amino group.

- Prodrug design : Modify the carboxylic acid group (e.g., esterification) to enhance stability in serum .

- Thermal stability testing : Perform accelerated degradation studies (40–60°C) to identify vulnerable functional groups .

Q. How should contradictory data in biological activity studies be resolved?

- Methodological Answer :

- Dose-response validation : Repeat assays across multiple concentrations (e.g., 1 nM–100 µM) to rule out non-specific effects.

- Orthogonal assays : Confirm results using SPR (binding affinity) and cellular functional assays (e.g., cAMP/GTPγS for GPCR targets).

- Batch consistency : Verify compound purity and stereochemistry across experimental replicates .

Q. What computational approaches predict the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to active sites (e.g., proteases).

- MD simulations : Run 100-ns simulations in explicit solvent (CHARMM36 force field) to assess conformational stability.

- QSAR modeling : Corate structural analogs’ activity data to identify critical substituents (e.g., dimethyl groups for cyclobutane rigidity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.